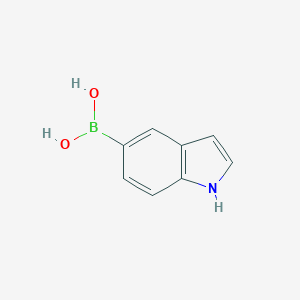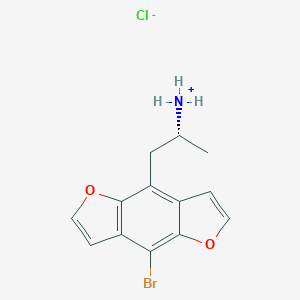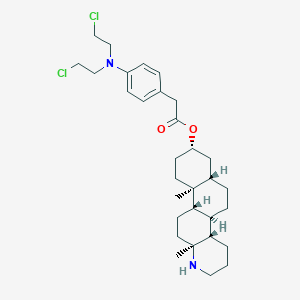
3-Hydroxy-17-aza-D-homoandrostan-4-N,N-bis(2-chloroethyl)aminophenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-17-aza-D-homoandrostan-4-N,N-bis(2-chloroethyl)aminophenylacetate is a synthetic steroid compound that is commonly known as O-2113. It is a potent anti-cancer agent that has been extensively studied for its potential use in cancer treatment. O-2113 is a member of the 17-aza-D-homoandrostane steroid family and has a unique chemical structure that makes it an attractive candidate for cancer research.
Wirkmechanismus
O-2113 works by binding to androgen receptors in cancer cells. This binding inhibits the activity of the androgen receptor, which is necessary for the growth and survival of many types of cancer cells. O-2113 also disrupts the cell cycle, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
O-2113 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the expression of genes that are involved in cancer cell growth and proliferation. O-2113 has also been shown to reduce the levels of certain hormones, such as testosterone, which can contribute to the growth of some types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of O-2113 is its potency as an anti-cancer agent. It has been shown to be effective at inhibiting the growth of cancer cells at relatively low concentrations. However, the complex synthesis process and the high cost of O-2113 can be limiting factors for its use in lab experiments.
Zukünftige Richtungen
There are a number of future directions for research on O-2113. One area of interest is the development of new methods for synthesizing O-2113 that are more efficient and cost-effective. Another area of interest is the development of new formulations of O-2113 that can be more easily administered to patients. Additionally, further research is needed to fully understand the mechanism of action of O-2113 and to identify potential side effects.
Synthesemethoden
The synthesis of O-2113 involves a multi-step process that begins with the conversion of pregnenolone to 17-aza-D-homoandrostane. This intermediate is then reacted with 4-N,N-bis(2-chloroethyl)aminophenylacetic acid to form O-2113. The synthesis of O-2113 is a complex process that requires specialized knowledge and equipment.
Wissenschaftliche Forschungsanwendungen
O-2113 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. O-2113 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that O-2113 has great potential as a cancer treatment.
Eigenschaften
CAS-Nummer |
146678-51-5 |
|---|---|
Molekularformel |
C31H46Cl2N2O2 |
Molekulargewicht |
549.6 g/mol |
IUPAC-Name |
[(4aS,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-1,2,3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-hexadecahydronaphtho[2,1-f]quinolin-8-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |
InChI |
InChI=1S/C31H46Cl2N2O2/c1-30-13-11-25(37-29(36)20-22-5-8-24(9-6-22)35(18-15-32)19-16-33)21-23(30)7-10-26-27(30)12-14-31(2)28(26)4-3-17-34-31/h5-6,8-9,23,25-28,34H,3-4,7,10-21H2,1-2H3/t23-,25-,26+,27-,28-,30-,31-/m0/s1 |
InChI-Schlüssel |
CPICDLRHHBTQBZ-ABKLYSGHSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCCN4)C)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCCN4)C)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl |
Kanonische SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCCN4)C)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl |
Synonyme |
3-beta-hydroxy-17a-aza-D-homo-5alpha-androstan-p-N,N-bis(2-chloroethyl)aminophenylacetate 3-HAHAAP 3-hydroxy-17-aza-D-homoandrostan-4-N,N-bis(2-chloroethyl)aminophenylacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




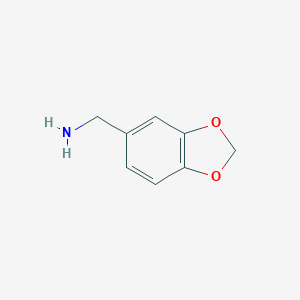
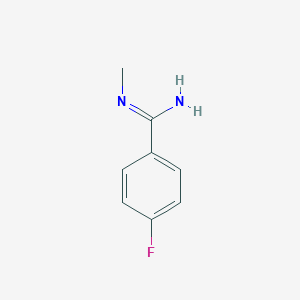
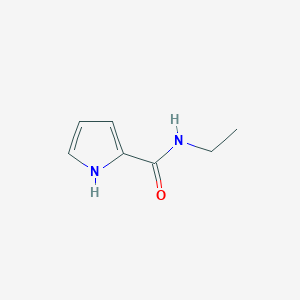




![Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate](/img/structure/B131100.png)
